(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzo[d]thiazole derivative featuring a unique substitution pattern. Its structure includes:
- 3-Allyl substituent: Enhances steric bulk and may influence conformational flexibility.
- 6-Methylsulfonyl group: A strong electron-withdrawing substituent that modulates electronic density and solubility.
- Pivalamide group (Z-configuration): A bulky tert-butyl-acetamide moiety that may improve metabolic stability and influence binding interactions.
Properties
IUPAC Name |
2,2-dimethyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-6-9-18-12-8-7-11(23(5,20)21)10-13(12)22-15(18)17-14(19)16(2,3)4/h6-8,10H,1,9H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINQBGFMYQKUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Ylidene Group: The ylidene group is formed by the condensation of the intermediate with pivaloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group or the benzo[d]thiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as semiconductors or polymers. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with biological molecules is a key aspect of its mechanism.
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Chemistry
Thiadiazole Derivatives ()
Compounds such as N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) share similarities with the target compound in their heterocyclic cores and substituent diversity:
- Key Differences: The target’s benzo[d]thiazole core is more aromatic and rigid compared to the thiadiazole in 4g.
Quinolinium Derivatives ()
Compounds I8 and I10 feature a benzo[d]thiazol-2(3H)-ylidene moiety fused with quinolinium salts:
- I8 : Includes a 4-fluorostyryl group and a methylbenzo[d]thiazole substituent.
- I10: Contains a piperidinylpropyl chain and a methylquinolinium group.
- Key Insight: The target’s neutral pivalamide group contrasts with the charged quinolinium in I8/I10, suggesting divergent pharmacokinetic profiles. Ionic compounds like I8/I10 may target extracellular domains, while the neutral target could penetrate cellular membranes more effectively .
Substituent Effects on Reactivity and Binding
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structural features, including a thiazole ring, an allyl group, and a methylsulfonyl substituent, suggest potential biological activities that have garnered attention in medicinal chemistry. This article reviews the biological activity of this compound based on diverse scientific literature, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is with a molecular weight of 450.6 g/mol. The compound features:
- Benzothiazole moiety : Known for various biological activities including antimicrobial and anticancer effects.
- Allyl group : Contributes to the compound's reactivity and potential therapeutic effects.
- Methylsulfonyl group : Enhances solubility and may influence biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide have been evaluated for their ability to induce apoptosis in cancer cells through the activation of procaspase-3 to caspase-3. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including U937 and MCF-7, with IC50 values indicating potent activity.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 8j | 5.2 | Procaspase-3 activation |
| 8k | 6.6 | Procaspase-3 activation |
These findings suggest that the presence of the benzothiazole core is crucial for enhancing anticancer activity through specific interactions with cellular apoptotic pathways .
The mechanism by which (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide exerts its biological effects involves:
- Interaction with Proteins : The benzothiazole core can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function.
- Covalent Bond Formation : The allyl and methylsulfonyl groups may form covalent bonds with nucleophilic sites on target proteins, modulating their activity.
- Induction of Apoptosis : Activation of caspases leads to programmed cell death, a desirable outcome in cancer therapy.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the benzothiazole structure significantly influence biological activity. Specifically:
- Substitution Patterns : The presence of electron-withdrawing or electron-donating groups on the benzothiazole ring can enhance or reduce anticancer efficacy.
- Functional Group Variations : Variations in substituents such as methylsulfonyl or allyl groups can alter solubility and reactivity, affecting overall bioactivity.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for anticancer activity, revealing promising results with specific compounds showing enhanced selectivity towards cancer cells over normal cells .
- Mechanistic Insights : Studies utilizing procaspase activation assays demonstrated that selected compounds could activate procaspase-3 effectively, confirming their role as apoptosis inducers .
Q & A
Q. What are the key synthetic steps and optimization strategies for preparing (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide?
The synthesis involves three critical steps:
Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under acidic conditions to construct the benzothiazole scaffold .
Allylation : Introduction of the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Pd-mediated reactions) at the 3-position .
Methylsulfonyl Functionalization : Sulfonylation using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
Optimization : Adjust reaction time (6–24 hours), solvent polarity (toluene for cyclization, DMF for sulfonylation), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for allylation) to improve yields (typically 60–75%) .
Q. How is the stereochemical configuration (Z) confirmed in this compound?
The (Z)-configuration is verified using:
- Nuclear Overhauser Effect (NOE) NMR : Spatial proximity between the allyl proton and the pivalamide methyl groups confirms the syn-periplanar arrangement .
- X-ray Crystallography : Resolves the planar geometry of the thiazol-2(3H)-ylidene moiety and the orientation of substituents .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict the most stable conformer, aligning with experimental data .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : Assigns protons (e.g., allyl CH₂ at δ 5.1–5.3 ppm) and carbons (e.g., thiazole C2 at δ 160–165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ m/z 435.12) .
- FT-IR : Identifies key functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .
Q. What preliminary biological screening approaches are recommended?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial Susceptibility Testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How does the methylsulfonyl group influence reactivity and biological activity compared to analogs?
- Reactivity : The electron-withdrawing methylsulfonyl group enhances electrophilicity at the thiazole C2 position, facilitating nucleophilic additions (e.g., with amines or thiols) .
- Biological Impact : Increases metabolic stability (resistance to CYP450 oxidation) and improves target binding (e.g., sulfonyl interactions with kinase ATP pockets) .
Comparative Data : Analogs with sulfonamide (SO₂NH₂) show 2–3× lower IC₅₀ against EGFR than methylsulfonyl derivatives, likely due to altered hydrogen-bonding capacity .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., pivalamide vs. benzamide) and correlate with activity trends .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., docking to COX-2) to explain divergent inhibition profiles .
- Meta-Analysis : Aggregate data from analogs (e.g., IC₅₀, logP) to identify outliers and refine QSAR models .
Q. How can the allyl group be leveraged for further functionalization?
- [4+2] Cycloaddition : React with dienophiles (e.g., maleic anhydride) under thermal conditions (110°C, toluene) to form bicyclic adducts .
- Oxidative Cleavage : Use ozonolysis or OsO₄/NaIO₄ to generate aldehyde intermediates for cross-coupling .
- Thiol-Ene "Click" Chemistry : UV-initiated radical addition with thiols to append fluorescent tags or solubility-enhancing groups .
Q. What computational methods predict metabolic stability and degradation pathways?
- ADMET Prediction Tools : SwissADME or ADMETLab estimate metabolic sites (e.g., allyl oxidation via CYP3A4) and half-life .
- Degradation Studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to prioritize labile sites (e.g., sulfonyl C–S bond) .
Q. How do solvent and temperature affect the Z/E isomerization equilibrium?
- Polar Solvents (DMF, DMSO) : Stabilize the (Z)-isomer via dipole-dipole interactions with the pivalamide carbonyl .
- Thermodynamic Control : Heating (80–100°C) shifts equilibrium toward the (E)-isomer (ΔG‡ ~25 kcal/mol) .
- Kinetic Trapping : Rapid cooling (<0°C) or crystallization from ethanol arrests the (Z)-form .
Q. What experimental designs validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization (e.g., HSP90) upon compound binding using western blotting .
- Photoaffinity Labeling : Incorporate a diazirine moiety into the allyl group for UV-induced crosslinking and target identification .
- Knockdown/Rescue Experiments : Use siRNA to silence putative targets and assess reversal of compound effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
